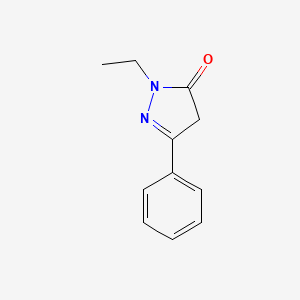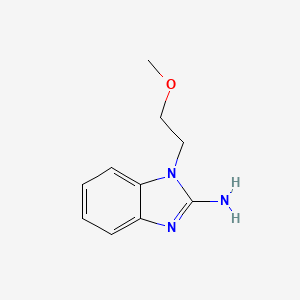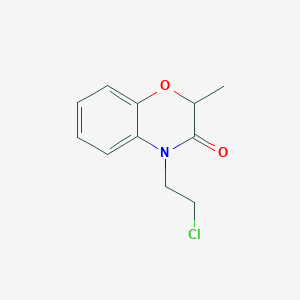
1-éthyl-3-phényl-4,5-dihydro-1H-pyrazol-5-one
Vue d'ensemble
Description
1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie Médicinale : Agents Antimicrobiens
En chimie médicinale, ce dérivé de la pyrazolone est étudié pour son potentiel en tant qu’agent antimicrobien. La structure du composé permet une interaction avec les enzymes bactériennes, ce qui pourrait inhiber leur croissance . La recherche a montré que des structures similaires ont été synthétisées et évaluées pour leur potentiel antimicrobien contre divers agents pathogènes, ce qui indique la promesse de ce composé dans le développement de nouveaux médicaments antibactériens .
Découverte de Médicaments : Agents Antileishmanien et Antimalariens
Le squelette du composé est propice à la découverte de médicaments, en particulier dans la recherche d’agents antileishmanien et antimalariens. Des études de simulation moléculaire ont justifié la puissante activité in vitro de composés apparentés, suggérant que des modifications du noyau de la pyrazolone pourraient conduire à des traitements efficaces contre les maladies parasitaires .
Agrochimie : Propriétés Herbicides
En agrochimie, les dérivés de la pyrazolone, comme « 1-éthyl-3-phényl-4,5-dihydro-1H-pyrazol-5-one », sont étudiés pour leurs propriétés herbicides. La capacité à perturber la croissance des plantes en interférant avec des voies biologiques spécifiques fait de ce composé un candidat pour le développement de nouveaux herbicides .
Chimie de Coordination : Synthèse de Ligands
Ce composé peut agir comme un ligand en chimie de coordination, formant des complexes avec divers métaux. Ces complexes peuvent être étudiés pour leurs propriétés uniques et leurs applications potentielles en catalyse ou en science des matériaux .
Chimie Organométallique : Conception de Catalyseurs
En chimie organométallique, la partie pyrazolone peut être intégrée dans les catalyseurs. Sa structure permet la stabilisation des centres métalliques et peut faciliter diverses réactions chimiques, ce qui est crucial dans les processus industriels .
Biochimie : Inhibition Enzymatiq
La capacité du composé à interagir avec les enzymes en fait un outil précieux en biochimie pour étudier l’inhibition enzymatique. Cela peut conduire à une meilleure compréhension des mécanismes enzymatiques et au développement d’inhibiteurs enzymatiques comme agents thérapeutiques .
Mécanisme D'action
Target of Action
Pyrazoline derivatives, a class of compounds to which this molecule belongs, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that pyrazoline derivatives often exert their effects by interacting with their targets, leading to changes in the target’s function .
Biochemical Pathways
Pyrazoline derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Pyrazoline derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of the compound .
Analyse Biochimique
Biochemical Properties
1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions suggest that 1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one may have antioxidant properties, potentially protecting cells from oxidative damage.
Cellular Effects
The effects of 1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one can alter the expression of genes involved in apoptosis, thereby influencing cell survival.
Molecular Mechanism
At the molecular level, 1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit the activity of certain kinases, which play a role in cell signaling. Additionally, 1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one can modulate gene expression by interacting with transcription factors, thereby influencing cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
The temporal effects of 1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its effectiveness . Studies have shown that 1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one remains stable under standard laboratory conditions, but its activity may decrease over prolonged periods. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
In animal models, the effects of 1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one vary with different dosages . At lower doses, it has been found to exhibit therapeutic effects, such as reducing inflammation and oxidative stress. At higher doses, toxic or adverse effects may occur, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is involved in various metabolic pathways . It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of many xenobiotics. The effects on metabolic flux and metabolite levels are also significant, as 1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one can influence the production of reactive oxygen species and other metabolites.
Transport and Distribution
The transport and distribution of 1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one within cells and tissues are critical for its biological activity . It is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes. The localization and accumulation of 1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one in different cellular compartments can affect its function and efficacy.
Subcellular Localization
The subcellular localization of 1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is essential for understanding its activity and function . It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular distribution of 1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one can provide insights into its mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-ethyl-5-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-13-11(14)8-10(12-13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFRCZFHFNZPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1373508.png)



![5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1373515.png)
![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1373516.png)

![5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1373518.png)
![1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1373521.png)


